2-((2-(2-(butylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-ethylphenyl)butanamide
Description
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Properties
IUPAC Name |
2-[[2-[2-(butylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O3S/c1-4-7-16-29-24(34)17-22-27(36)33-25(31-22)20-10-8-9-11-21(20)32-28(33)37-23(6-3)26(35)30-19-14-12-18(5-2)13-15-19/h8-15,22-23H,4-7,16-17H2,1-3H3,(H,29,34)(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUZTFVEGJHWRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(CC)C(=O)NC4=CC=C(C=C4)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-(2-(butylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-ethylphenyl)butanamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The chemical structure of the compound can be outlined as follows:
- Molecular Formula : C₁₈H₃₁N₃O₂S
- IUPAC Name : this compound
This compound features a quinazoline core, which is known for various biological activities including anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (breast cancer) | 15.4 | |
| SK-Hep-1 (liver cancer) | 12.7 | |
| NUGC-3 (gastric cancer) | 20.5 |
These results suggest that the compound may interfere with specific cellular pathways involved in tumor growth.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) are summarized below:
These findings indicate that the compound possesses a broad spectrum of antimicrobial activity, which could be beneficial in treating infections.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases : Quinazoline derivatives often act as inhibitors of various protein kinases, which are crucial for cancer cell signaling pathways.
- Disruption of Cell Membrane Integrity : The thioether moiety may interact with microbial membranes, leading to increased permeability and cell death.
- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through intrinsic pathways, involving caspase activation.
Case Studies and Research Findings
A notable study published in Pharmaceutical Research highlighted the structure–activity relationship (SAR) of similar compounds, demonstrating that modifications to the side chains significantly affect biological activity. The incorporation of butylamino and ethylphenyl groups was found to enhance both anticancer and antimicrobial activities compared to simpler derivatives .
Another research article focused on the synthesis and biological evaluation of related imidazoquinazolines, confirming their efficacy against resistant strains of bacteria and various cancer types .
Preparation Methods
Formation of the Imidazo[1,2-c]quinazolin-3-one Core
The core structure is synthesized via cyclocondensation of 2-aminobenzamide derivatives with α-haloketones. Patent US9505749B2 details a representative procedure:
- Quinazolinone precursor : 2-amino-N-butylbenzamide (10 mmol) reacts with chloroacetaldehyde (12 mmol) in acetic acid at 80°C for 6 hours to form 2-(2-oxoethyl)imidazo[1,2-c]quinazolin-3(2H)-one.
- Oxidation : Treatment with Jones reagent (CrO₃/H₂SO₄) at 0–5°C introduces the 3-oxo group, yielding 2-(2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazoline.
Critical parameters :
- Temperature control during cyclization prevents dimerization.
- Excess α-haloketone (1.2 eq) ensures complete conversion.
Final Coupling and Global Deprotection
Amide Bond Formation
The butylamino side chain is introduced via carbodiimide-mediated coupling:
- Activation : 2-(2-aminoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazoline (1 eq) reacts with butyl isocyanate (1.2 eq) using HATU (1.5 eq) and DIPEA (3 eq) in DCM at 25°C for 6 hours.
- Workup : Sequential washes with 5% HCl, saturated NaHCO₃, and brine yield the tertiary amide with >90% purity after silica gel chromatography.
Characterization Data
Process Optimization Challenges
regioselectivity in Thioether Formation
Competing substitution at position 7 of the quinazolinone core necessitates careful electronic control:
Epimerization During Amide Coupling
The stereochemical integrity of the butanamide side chain is maintained via:
Scalability and Industrial Considerations
A pilot-scale synthesis (500 g batch) achieved 44% overall yield through:
Q & A
Q. What are the standard synthetic routes and characterization techniques for this compound?
The synthesis typically involves multi-step strategies, including:
Q. Characterization methods :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regiochemistry and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
- HPLC : Purity assessment (>95%) and impurity profiling .
Q. How should researchers design initial biological activity studies for this compound?
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess cytotoxicity .
- Target identification : Enzymatic inhibition studies (e.g., kinase or protease assays) to pinpoint mechanistic pathways .
- Dose-response curves : Establish IC50 values and compare with reference drugs (e.g., doxorubicin) .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized using experimental design?
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., solvent polarity, catalyst loading) and identify optimal conditions .
- Computational reaction path search : Use quantum chemical calculations (e.g., DFT) to predict transition states and minimize side reactions .
- Case study : In thioether formation, replacing DMF with acetonitrile improved yield by 15% while reducing byproducts .
Q. How to resolve contradictions in biological assay results?
- Orthogonal assays : Validate cytotoxicity results with apoptosis markers (e.g., Annexin V/PI staining) .
- Target engagement studies : Use surface plasmon resonance (SPR) to confirm direct binding to suspected targets .
- Off-target analysis : Perform kinome-wide profiling to rule out nonspecific interactions .
Q. What computational methods aid in predicting reactivity and designing derivatives?
- ICReDD framework : Combines quantum mechanics (QM) and machine learning to predict reaction pathways and select optimal catalysts .
- Molecular docking : Screen derivatives against target proteins (e.g., EGFR) to prioritize synthesis .
- Example : Substituent modifications at the quinazolinone ring were guided by docking scores to enhance binding affinity .
Q. What advanced techniques are used for impurity profiling and structural elucidation?
Q. How to establish structure-activity relationships (SAR) for this compound’s bioactivity?
- Analog synthesis : Vary substituents (e.g., alkyl chains, aryl groups) and test against biological targets .
- Pharmacophore modeling : Identify critical hydrogen-bond acceptors/donors using software like Schrödinger .
- Case study : Replacing the butylamino group with a methyl group reduced anticancer activity by 40%, highlighting its role in target binding .
Methodological Tables
Table 1: Key Characterization Techniques and Applications
| Technique | Application | Example Evidence |
|---|---|---|
| 1H/13C NMR | Confirm regiochemistry of thioether | |
| HR-MS | Validate molecular weight (error < 2 ppm) | |
| HPLC-UV/ELSD | Assess purity (>95%) and batch consistency |
Table 2: Computational Tools for Reaction Optimization
| Tool/Method | Application | Example Evidence |
|---|---|---|
| DFT Calculations | Predict transition states for cyclization | |
| Molecular Docking | Prioritize derivatives for synthesis | |
| ICReDD Platform | Integrate QM and experimental data |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
